molecular formula C13H23N3O7 B14548602 L-Valyl-L-seryl-L-glutamic acid CAS No. 61756-24-9

L-Valyl-L-seryl-L-glutamic acid

Cat. No.: B14548602
CAS No.: 61756-24-9
M. Wt: 333.34 g/mol
InChI Key: VIKZGAUAKQZDOF-NRPADANISA-N
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Description

L-Valyl-L-seryl-L-glutamic acid is a tripeptide composed of three amino acids: L-valine, L-serine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-seryl-L-glutamic acid can be synthesized using standard peptide synthesis techniques. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to form peptide bonds between the amino acids . The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the serine residue.

    Reduction: Alcohol derivatives of the glutamic acid residue.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Valyl-L-seryl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, or it may inhibit specific enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. The presence of all three amino acids in a single tripeptide allows for more complex interactions and functions compared to dipeptides or individual amino acids.

Properties

CAS No.

61756-24-9

Molecular Formula

C13H23N3O7

Molecular Weight

333.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H23N3O7/c1-6(2)10(14)12(21)16-8(5-17)11(20)15-7(13(22)23)3-4-9(18)19/h6-8,10,17H,3-5,14H2,1-2H3,(H,15,20)(H,16,21)(H,18,19)(H,22,23)/t7-,8-,10-/m0/s1

InChI Key

VIKZGAUAKQZDOF-NRPADANISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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